N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide
CAS No.: 929452-03-9
Cat. No.: VC6488720
Molecular Formula: C25H23NO5
Molecular Weight: 417.461
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929452-03-9 |
|---|---|
| Molecular Formula | C25H23NO5 |
| Molecular Weight | 417.461 |
| IUPAC Name | N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-5-(2-methylprop-2-enoxy)-1-benzofuran-3-carboxamide |
| Standard InChI | InChI=1S/C25H23NO5/c1-16(2)15-30-19-10-11-22-21(13-19)23(25(27)26-14-20-5-4-12-29-20)24(31-22)17-6-8-18(28-3)9-7-17/h4-13H,1,14-15H2,2-3H3,(H,26,27) |
| Standard InChI Key | YZZPDKVTOXIWBY-UHFFFAOYSA-N |
| SMILES | CC(=C)COC1=CC2=C(C=C1)OC(=C2C(=O)NCC3=CC=CO3)C4=CC=C(C=C4)OC |
Introduction
N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide is a complex organic compound featuring a benzofuran core, a furan moiety, and a methoxy-substituted phenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by its unique structural features.
Key Structural Features:
-
Molecular Formula: C25H23NO5
-
Molecular Weight: 417.5 g/mol
-
CAS Number: 929452-03-9
Synthesis Steps:
-
Starting Materials: The synthesis often begins with benzofuran derivatives and involves the incorporation of a furan-2-ylmethyl group and a 4-methoxyphenyl moiety.
-
Reaction Conditions: The use of strong acids or bases may be necessary for hydrolysis steps, while metal hydrides can be employed for reduction reactions.
-
Purification: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are used to confirm the structure and purity of the synthesized compound.
Potential Mechanisms:
-
Enzyme Inhibition: The compound may interact with enzymes, modulating their activity.
-
Receptor Binding: It could bind to specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl-] | C18H18O3 | Dual furan rings linked by a methylene bridge with a 4-methoxyphenyl group. |
| N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide | C18H18N4O4 | Incorporates a quinazoline structure and a furan moiety. |
| N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide | C25H23NO5 | Features a benzofuran core with a furan and methoxyphenyl group. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume